N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide
CAS No.: 1060282-74-7
Cat. No.: VC11929075
Molecular Formula: C15H18N2O3S2
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060282-74-7 |
|---|---|
| Molecular Formula | C15H18N2O3S2 |
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | N-[3-methyl-4-(thiophen-3-ylmethylsulfamoyl)phenyl]propanamide |
| Standard InChI | InChI=1S/C15H18N2O3S2/c1-3-15(18)17-13-4-5-14(11(2)8-13)22(19,20)16-9-12-6-7-21-10-12/h4-8,10,16H,3,9H2,1-2H3,(H,17,18) |
| Standard InChI Key | DJWAXHTWJNIRAH-UHFFFAOYSA-N |
| SMILES | CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2=CSC=C2)C |
| Canonical SMILES | CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2=CSC=C2)C |
Introduction
Chemical Structure and Nomenclature
The IUPAC name N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide delineates its structure systematically:
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Phenyl core: A benzene ring substituted at the 3-position with a methyl group and at the 4-position with a sulfamoyl group.
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Sulfamoyl substituent: A sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom, which is further connected to a thiophen-3-ylmethyl group.
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Propanamide side chain: An amide functional group derived from propanoic acid, attached to the phenyl ring’s nitrogen.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₂O₃S₂ |
| Molecular Weight | 353.44 g/mol |
| CAS Number | Not publicly disclosed |
| Key Functional Groups | Sulfonamide, Thiophene, Amide |
The sulfonamide group (-SO₂NH-) and thiophene ring contribute to its potential bioactivity, particularly in enzyme inhibition and receptor modulation.
Synthesis and Reaction Pathways
The synthesis of N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide likely involves multi-step organic reactions, drawing from established methodologies for sulfonamide and thiophene derivatives.
Key Synthetic Steps
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Thiophene Ring Formation:
The thiophene moiety can be synthesized via the Paal-Knorr cyclization, reacting 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) under acidic conditions. -
Sulfamoylation:
Introducing the sulfamoyl group typically involves reacting an amine intermediate with sulfamoyl chloride (ClSO₂NH₂) in the presence of a base such as triethylamine. For this compound, the amine precursor would be (thiophen-3-yl)methylamine. -
Propanamide Coupling:
The final step employs carbodiimide-based coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond between 3-methyl-4-sulfamoylbenzoic acid and propanamine.
Industrial Scalability
Continuous flow reactors and automated systems could optimize yields and purity by precisely controlling reaction parameters such as temperature and reagent stoichiometry.
Physicochemical Properties
While experimental data for this specific compound is sparse, properties can be extrapolated from analogous structures:
Predicted Properties
| Property | Value | Basis of Estimation |
|---|---|---|
| Melting Point | 180–190°C | Similar sulfonamide derivatives |
| Solubility | Low in water; soluble in DMSO | Hydrophobic functional groups |
| LogP (Partition Coeff.) | ~2.5 | Computational modeling |
The thiophene ring enhances lipophilicity, potentially improving blood-brain barrier permeability in therapeutic contexts.
Biological Activity and Mechanisms
Sulfonamide derivatives are historically significant as antibacterial agents, inhibiting dihydropteroate synthase (DHPS) in folate synthesis. The thiophene moiety may expand this compound’s bioactivity to include anti-inflammatory and anticancer effects.
Hypothesized Mechanisms
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Antibacterial Action: Competitive inhibition of DHPS, disrupting bacterial folate synthesis.
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Anti-inflammatory Effects: Modulation of cyclooxygenase (COX) enzymes or cytokine production.
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Anticancer Potential: Interaction with tyrosine kinases or apoptosis pathways.
Comparative Bioactivity
| Analog Compound | Activity | Reference |
|---|---|---|
| Sulfamethoxazole | IC₅₀ = 5 µM (DHPS inhibition) | |
| Thiophene-based COX-2 inhibitors | IC₅₀ = 0.2 µM |
Applications in Medicinal Chemistry
Drug Development Prospects
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Antimicrobial Agents: Structural similarity to sulfonamides suggests utility against resistant bacterial strains.
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Neurological Therapeutics: Thiophene’s electronic properties may facilitate central nervous system (CNS) targeting.
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Oncology: Potential as a kinase inhibitor in signal transduction pathways.
Challenges
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Metabolic Stability: Esterase-mediated hydrolysis of the amide bond may limit oral bioavailability.
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Toxicity Profile: Sulfonamides are associated with hypersensitivity reactions, necessitating safety studies.
Industrial and Material Science Applications
Thiophene-containing compounds are pivotal in organic electronics due to their conjugated π-systems.
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